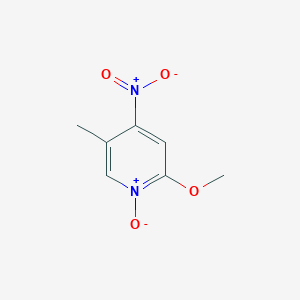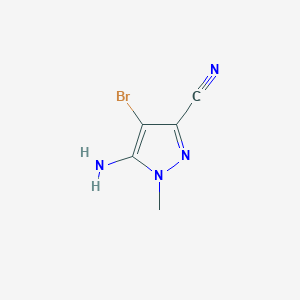
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with amino, bromo, methyl, and nitrile groups, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole-5-carboxamide with a nitrile source in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as halogenation, amination, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other fused heterocyclic compounds .
科学研究应用
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a versatile intermediate in the construction of complex heterocyclic systems.
Material Science: Utilized in the development of functional materials with specific properties.
作用机制
The mechanism of action of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological targets. The nitrile group can also engage in interactions with enzymes or receptors, modulating their activity .
相似化合物的比较
5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: can be compared with other similar compounds such as:
- 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 5-Amino-1H-pyrazole-4-carbonitrile
These compounds share similar structural features but differ in their substitution patterns, which can influence their reactivity and applications. The presence of the methyl group in This compound adds to its uniqueness by providing additional sites for chemical modification .
属性
分子式 |
C5H5BrN4 |
|---|---|
分子量 |
201.02 g/mol |
IUPAC 名称 |
5-amino-4-bromo-1-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H5BrN4/c1-10-5(8)4(6)3(2-7)9-10/h8H2,1H3 |
InChI 键 |
ADKOTIUUDBFMBY-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)C#N)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



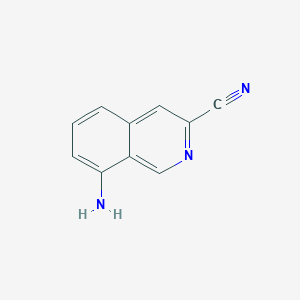


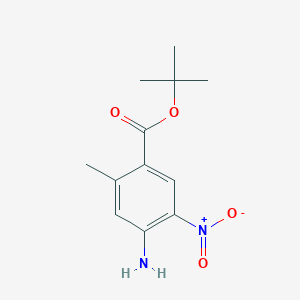

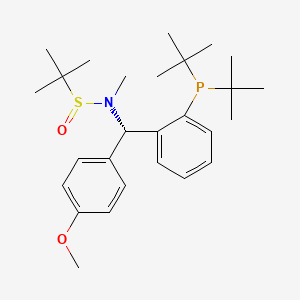
![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)



![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
